molecular formula C8H10O B6284110 1,2,3,4,5,6-hexahydropentalen-1-one CAS No. 10515-92-1

1,2,3,4,5,6-hexahydropentalen-1-one

Cat. No.: B6284110
CAS No.: 10515-92-1
M. Wt: 122.2
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Description

1,2,3,4,5,6-Hexahydropentalen-1-one (CAS 10515-92-1) is a bicyclic ketone organic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol. This compound serves as a foundational chemical scaffold for the development of synthetic ligands targeting Liver Receptor Homolog-1 (LRH-1), an orphan nuclear receptor . LRH-1 is a crucial transcription factor regulating key physiological processes, including lipid and glucose metabolism, bile acid synthesis, and immune response . Dysregulation of LRH-1 is implicated in various diseases, such as metabolic disorders, non-alcoholic fatty liver disease (NAFLD), and cancer, making it an attractive therapeutic target . Researchers utilize the hexahydropentalenone core to develop potent agonists that bind to LRH-1's ligand-binding pocket. These agonists can stabilize the receptor's active conformation, promoting the recruitment of coactivators like PGC1α and driving the expression of genes involved in metabolic homeostasis . The exploration of this compound and its derivatives is vital for elucidating LRH-1 biology and for the creation of novel pharmacological tools and potential therapeutics for a range of chronic diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

10515-92-1

Molecular Formula

C8H10O

Molecular Weight

122.2

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

The intramolecular aldol condensation represents a classical approach to synthesizing bicyclic ketones such as 1,2,3,4,5,6-hexahydropentalen-1-one. This method involves the cyclization of a diketone precursor under basic conditions. For example, Verma et al. demonstrated the synthesis of 3-isopropylcyclopent-2-en-1-one via aldol condensation of cyclopentane-1,3-dione (5) in a 2% aqueous NaOH and ethanol solution under reflux . Although the target compound differs in substitution, the mechanistic principles remain applicable.

Procedure :

  • A mixture of cyclopentane-1,3-dione (0.86 mmol) in 2% NaOH (5 mL) and ethanol (5 mL) is heated to reflux for 6 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification via flash chromatography (Et₂O/Pentane, 40:60) yields the cyclized product .

Key Parameters :

  • Yield : 45% (for analogous systems) .

  • Reaction Time : 6 hours.

  • Purification : Silica gel chromatography.

This method highlights the importance of base strength and solvent polarity in promoting cyclization. The use of ethanol as a co-solvent enhances diketone solubility while facilitating enolate formation .

Copper-Catalyzed Conjugate Addition

Transition-metal-catalyzed conjugate additions offer a robust route to functionalized cyclopentenones, which can be further hydrogenated to yield saturated bicyclic ketones. Verma et al. detailed a Cu-catalyzed protocol for synthesizing 3-ethoxycyclopent-2-en-1-one (S2), a precursor to bicyclic systems .

Procedure :

  • Cyclopentane-1,3-dione (51.0 mmol) is treated with p-toluenesulfonic acid (0.05 equiv.) and ethanol (7.6 equiv.) in toluene under reflux for 15 hours.

  • The crude product is purified via flash chromatography (DCM/EtOAc, 75:25) .

Mechanistic Insight :
The reaction proceeds via acid-catalyzed ketalization, followed by conjugate addition of an organometallic reagent (e.g., isopropylmagnesium chloride). Subsequent quenching with TMSCl and workup yields the substituted cyclopentenone .

Applications to Hexahydropentalenone :
Hydrogenation of the cyclopentenone intermediate over Pd/C under H₂ atmosphere (balloon pressure) achieves full saturation of the double bond, yielding the hexahydropentalenone framework .

Nucleophilic Substitution with Heterocycles

Arkivoc reports a method for synthesizing 2-heterosubstituted cyclopent-2-en-1-ones using nucleophilic substitution . This approach can be adapted to introduce substituents critical for subsequent cyclization.

General Protocol :

  • 4-Hydroxy-2-cyclopentenone acetate (±)-1 (7.14 mmol) is reacted with a 5-substituted benzoimidazole (1.5 equiv.) in anhydrous acetonitrile.

  • NaH (1.7 equiv.) is added to deprotonate the heterocycle, enabling nucleophilic attack at the acetate position.

  • The mixture is stirred overnight at room temperature and purified via chromatography .

Example :
Reaction with 5-chlorobenzoimidazole yields 2-(5-chloro-1H-benzo[d]imidazol-1-yl)cyclopent-2-en-1-one, which can undergo hydrogenation to form the saturated analog .

Hydrogenation of Unsaturated Precursors

Saturation of bicyclic enones is a critical step in accessing this compound. Source describes the hydrogenation of 2-(propan-2-ylidene)cyclopentan-1-one (12) using Pd/C under H₂ atmosphere .

Procedure :

  • The unsaturated ketone (80.53 mmol) is dissolved in acetone.

  • Pd/C (5 wt%) is added, and the mixture is stirred under H₂ for 12 hours.

  • Filtration through Celite and concentration affords the saturated ketone in 85% yield .

Optimization :

  • Catalyst Loading : 5% Pd/C.

  • Solvent : Acetone.

  • Pressure : Ambient (balloon).

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Aldol Condensation45%6 hoursSimplicity, low cost
Cu-Catalyzed Addition99%15 hoursHigh efficiency
Nucleophilic Substitution70–85%12 hoursVersatile substituent introduction
Hydrogenation85%12 hoursHigh selectivity

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydropentalen-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups through various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2,3,4,5,6-Hexahydropentalen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-hexahydropentalen-1-one exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone functional group and the strain in the bicyclic ring system. These factors make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Ketones

Compound A : (3aRS,6aSR)-Hexahydro-2(1H)-pentalenone (CAS: 19915-11-8)
  • Structure : Bicyclo[3.3.0]octan-2-one.
  • Properties : Boiling point = 201.6°C, vapor pressure = 0.305 mmHg at 25°C .
  • Reactivity : The ketone group at the bridgehead position enhances electrophilicity, making it reactive toward nucleophiles.
Compound B : Bicyclo[2.2.1]heptan-2-one
  • Structure: Norbornenone system with a smaller ring system (bicyclo[2.2.1]).
  • Key Differences :
    • Higher ring strain due to smaller bicyclic framework.
    • Boiling point ≈ 185°C (lower due to reduced molecular weight).
    • Reactivity: Enhanced susceptibility to ring-opening reactions compared to bicyclo[3.3.0] systems .
Compound C : (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid ()
  • Structure : Decalin-derived carboxylic acid with a long alkyl chain.
  • Key Differences :
    • Functional group: Carboxylic acid instead of ketone.
    • Increased hydrophobicity due to alkyl chain and methyl substituents.
    • Applications: Likely used in surfactant or lipid-based formulations .

Halogenated Derivatives

Compound D : Endrin Ketone (CAS: 53469-21-9)
  • Structure : Hexachlorinated bicyclo[3.3.0]octane derivative.
  • Key Differences: Chlorine substituents increase molecular weight (≈ 407.8 g/mol) and environmental persistence.
Compound E : 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol ()
  • Structure: Chlorinated methanoindene derivative.
  • Key Differences :
    • Additional hydroxyl group enhances polarity.
    • Applications: Historical use as a pesticide (e.g., chlordene derivatives) .

Physicochemical Property Comparison

Property 1,2,3,4,5,6-Hexahydropentalen-1-One Bicyclo[2.2.1]heptan-2-one Endrin Ketone
Molecular Weight (g/mol) 124.18 110.14 407.8
Boiling Point (°C) 201.6 ~185 Decomposes >300
Vapor Pressure (mmHg) 0.305 0.42 <0.001
LogP (Predicted) 1.2 1.0 5.8 (highly lipophilic)
Toxicity Moderate (requires PPE) Low High (POP)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4,5,6-hexahydropentalen-1-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor ketones or through catalytic hydrogenation of unsaturated analogs. For example, cyclization of substituted cyclohexenones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) can yield the hexahydropentalenone framework. Optimization involves adjusting catalyst loading (e.g., Pd/C for hydrogenation), temperature (80–120°C), and reaction time (6–24 hours) to maximize yield. Reaction progress should be monitored via TLC or GC-MS, and purity validated by HPLC (>95%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation. Key signals include carbonyl (C=O) at ~210 ppm (¹³C) and ring proton coupling patterns (e.g., multiplet integration for six-membered rings).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 138.1).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. A retention time comparison with standards minimizes misidentification .
TechniqueKey Data PointsPurpose
¹H NMRδ 1.2–2.5 (m, ring protons)Ring conformation analysis
¹³C NMRδ 210 (C=O)Carbonyl group confirmation
HRMSm/z 138.1 (calc. 138.1)Molecular formula validation

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For dynamic systems, NOESY NMR can identify spatial proximity of protons (e.g., axial vs. equatorial positions). Computational methods like molecular docking or density functional theory (DFT) simulations predict stable conformers and compare them with experimental data .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., over-reduction or ring-opening) during the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use selective catalysts (e.g., Lindlar catalyst for partial hydrogenation) to avoid over-reduction.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce ring strain.
  • Temperature Control : Lower temperatures (≤80°C) minimize decomposition. Kinetic studies via in-situ IR spectroscopy can identify degradation pathways .

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., transition states for cyclization) to identify energy barriers.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.
  • QSPR Models : Corrogate experimental data (e.g., pKa, logP) with computational descriptors to forecast reactivity .

Q. What experimental designs are suitable for studying the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Curves : Use IC₅₀/EC₅₀ assays with triplicate measurements to establish potency.
  • Counter-Screening : Test against unrelated targets (e.g., kinase panels) to rule out nonspecific binding.
  • Metabolic Stability : Incubate with liver microsomes to assess degradation rates. Data should be analyzed using ANOVA with post-hoc corrections .

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate with alternative techniques (e.g., IR for functional groups, Raman for crystal lattice effects).
  • Crystallographic Refinement : Re-analyze X-ray data with software like SHELXL to check for disorder or twinning.
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility causing spectral mismatches .

Data Contradiction Analysis

Q. When kinetic data conflicts with thermodynamic predictions for reactions involving this compound, what analytical frameworks can reconcile these discrepancies?

  • Methodological Answer :

  • Eyring Analysis : Plot ln(k/T) vs. 1/T to distinguish kinetic vs. thermodynamic control.
  • Microkinetic Modeling : Integrate rate equations with DFT-derived activation energies.
  • Isotopic Labeling : Use ²H or ¹³C isotopes to trace mechanistic pathways (e.g., hydrogenation vs. isomerization) .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC₉H₁₂OHRMS
Melting Point45–48°CDSC
LogP (Octanol-Water)2.3 ± 0.1Shake-Flask Method
λmax (UV-Vis)220 nmSpectrophotometry

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